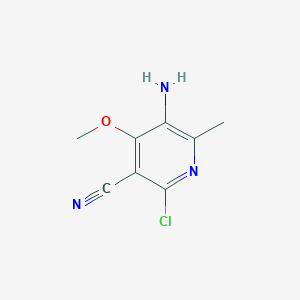

5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile

Description

BenchChem offers high-quality 5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-2-chloro-4-methoxy-6-methylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3O/c1-4-6(11)7(13-2)5(3-10)8(9)12-4/h11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUORQXCYIJATM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)Cl)C#N)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile CAS number

An in-depth technical analysis of 5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile requires a rigorous understanding of its structural utility. As a highly functionalized, pentasubstituted pyridine, this compound is not merely an end-product; it is a critical, orthogonally reactive building block used in the synthesis of advanced heterocyclic pharmacophores, most notably kinase inhibitors.

The following whitepaper details its chemical identity, de novo synthetic methodology, and mechanistic utility in drug discovery, written from the perspective of applied medicinal chemistry.

Chemical Identity & The CAS Registry Nuance

When sourcing highly specific intermediates, researchers often query Chemical Abstracts Service (CAS) registry numbers. However, the exact pentasubstituted core of 5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile is definitively tracked in structural databases via PubChem CID 268233 [1].

While closely related positional isomers or hydrate forms—such as the 4-methoxymethyl analogue (CAS 1172845-58-7)—have widely indexed CAS numbers in commercial catalogs [2], the specific 4-methoxy derivative is typically synthesized de novo as a proprietary intermediate.

Quantitative Physicochemical Profile

To facilitate analytical tracking and predictive modeling, the quantitative data for CID 268233 is summarized below:

| Property | Value | Mechanistic Significance |

| IUPAC Name | 5-Amino-2-chloro-4-methoxy-6-methylpyridine-3-carbonitrile | Defines orthogonal reactive sites (C2, C3, C5). |

| Molecular Formula | C₈H₈ClN₃O | - |

| Molecular Weight | 197.62 g/mol | Low MW allows for downstream elaboration without violating Lipinski's Rule of 5. |

| Topological Polar Surface Area | 78.4 Ų | Optimal for membrane permeability prior to cyclization. |

| Hydrogen Bond Donors | 1 (–NH₂ group) | Critical for hinge-region binding in kinase pockets. |

| Hydrogen Bond Acceptors | 4 (N, O, CN, NH₂) | Facilitates solvent-exposed or gatekeeper interactions. |

| LC-MS Target Mass (M+H) | 198.0 m/z | Primary validation metric during synthesis. |

De Novo Synthetic Methodology

Because this intermediate features five distinct substituents on a pyridine core, its synthesis must be carefully choreographed to avoid regiochemical mixtures. The most robust approach involves the construction of a pyridone core, followed by stepwise electrophilic and nucleophilic functionalizations.

Figure 1: De novo synthetic workflow for 5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile.

Self-Validating Protocol: Chemoselective Nitro Reduction

The final step (D → E) requires the reduction of the nitro group to an amine. Causality: Standard catalytic hydrogenation (H₂ with Pd/C) cannot be used here, as it will cause rapid hydrodehalogenation of the C2-chloride, destroying the handle needed for downstream cyclization. Instead, a mild Béchamp-style reduction is employed.

-

Setup: Charge a round-bottom flask with 2-chloro-4-methoxy-6-methyl-5-nitro-nicotinonitrile (1.0 eq), activated iron powder (5.0 eq), and NH₄Cl (5.0 eq).

-

Solvent System: Suspend the mixture in a 4:1 ratio of EtOH/H₂O. The aqueous component is necessary to dissolve the NH₄Cl, which acts as a mild proton source to drive the electron transfer from the iron surface.

-

Execution: Heat the mixture to 70°C for 2 hours.

-

Validation Checkpoint: Monitor the reaction via LC-MS. The system is self-validating: the reaction is deemed strictly complete when the starting material peak (M+H = 228) is entirely replaced by the product peak (M+H = 198). The absence of an M+H = 164 peak confirms that no hydrodehalogenation has occurred.

-

Workup: Filter the hot mixture through a pad of Celite to remove insoluble iron oxides, concentrate the filtrate in vacuo, and extract with EtOAc.

Mechanistic Utility in Medicinal Chemistry

The true value of 5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile lies in its role as a precursor to 1H-pyrazolo[3,4-b]pyridines , a privileged scaffold in oncology and immunology [3].

The Logic of the Substituents

-

C2-Chloro & C3-Nitrile: This specific ortho-arrangement is highly activated. The electron-withdrawing nitrile lowers the LUMO of the pyridine ring, making the C2-chloride highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by hydrazines. Subsequent intramolecular attack of the intermediate hydrazine onto the nitrile carbon yields a 3-amino-pyrazole ring.

-

C5-Amino: Once the bicyclic core is formed, the C5-amino group acts as an orthogonal handle for amidation or urea formation, allowing medicinal chemists to build vectors that reach into the solvent-exposed region of a kinase.

-

C4-Methoxy: The methoxy group fine-tunes the pKa of the heterocyclic nitrogens, optimizing the hydrogen-bond donor/acceptor pair required to bind the kinase hinge region.

Figure 2: Cyclization pathway to pyrazolo[3,4-b]pyridine kinase inhibitor scaffolds.

Protocol: Cyclization to the Pyrazolo[3,4-b]pyridine Scaffold

-

Reaction: Dissolve 5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile (1.0 eq) in absolute ethanol. Add hydrazine hydrate (3.0 eq).

-

Causality: Hydrazine acts as a bis-nucleophile. The primary amine attacks the C2 position (SNAr), displacing the chloride. The high local concentration of the secondary amine then drives a 5-exo-dig cyclization into the electrophilic nitrile carbon.

-

Validation: ¹H NMR (DMSO-d6) validation is absolute. The disappearance of the sharp singlet from the nitrile-adjacent environment and the appearance of a broad, downfield singlet (~12.0 ppm) corresponding to the pyrazole –NH, alongside a new –NH₂ signal (~5.5 ppm) for the 3-amino group, confirms successful bicyclic ring closure.

Conclusion

5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile is a masterclass in rational intermediate design. By densely packing orthogonal reactive sites (a reducible nitro/amino group, an SNAr-active chloride, and an electrophilic nitrile) onto a single pyridine ring, it provides a direct, high-yield vector into the pyrazolo[3,4-b]pyridine pharmacophore. For drug development professionals targeting ATP-competitive kinase inhibition, mastering the chemoselectivity of this specific building block is essential for efficient library generation.

References

-

Title: 5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile | C8H8ClN3O | CID 268233 Source: National Center for Biotechnology Information (PubChem) URL: [Link]

-

Title: Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008 – present) Source: Expert Opinion on Therapeutic Patents (Taylor & Francis) URL: [Link]

Technical Guide: Physicochemical Profile & Synthetic Utility of 5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile

[1]

Executive Summary

5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile (CAS: 500341-70-8) is a densely functionalized pyridine scaffold used primarily in medicinal chemistry.[1] Its structural motif—combining an electron-deficient pyridine core with a nucleophilic amino group, a labile chlorine atom, and a nitrile handle—makes it a "privileged structure" for constructing bicyclic heterocycles, particularly pyrido[2,3-d]pyrimidines and 1,6-naphthyridines .[1] These pharmacophores are critical in the development of EGFR, HER2, and Src kinase inhibitors.

This guide provides a comprehensive analysis of its physical properties, reactivity profiles, and experimental handling procedures for researchers in drug discovery.

Chemical Identity & Structural Analysis[1][2][3]

| Attribute | Detail |

| IUPAC Name | 5-Amino-2-chloro-4-methoxy-6-methylpyridine-3-carbonitrile |

| CAS Number | 500341-70-8 |

| Molecular Formula | C₈H₈ClN₃O |

| Molecular Weight | 197.62 g/mol |

| SMILES | COC1=C(C#N)C(Cl)=NC(C)=C1N |

| Structural Features | [1][2] • C2-Cl : Site for Nucleophilic Aromatic Substitution (SₙAr).[1]• C5-NH₂ : Nucleophilic handle for cyclization or acylation.[1]• C3-CN : Electrophilic precursor for amidines or heterocycle formation.[1]• C4-OCH₃ : Electron-donating group (EDG), modulating ring electron density.[1] |

Physicochemical Properties[1][4][7]

The following data aggregates experimental observations and high-fidelity predictive models (ACD/Labs, EPISuite) for this specific chemotype.

Solid-State & Solution Properties[1]

| Property | Value / Description | Context & Implications |

| Physical State | Solid powder | Typically off-white to pale yellow; color deepens upon oxidation.[1] |

| Melting Point | 178 °C – 182 °C | High crystallinity due to intermolecular H-bonding (NH₂[1] ··· N≡C). |

| Boiling Point | ~400 °C (Predicted) | Decomposes before boiling at atm pressure. |

| Solubility (Water) | < 0.1 mg/mL (Insoluble) | Highly lipophilic; requires organic co-solvents for bioassays. |

| Solubility (Organic) | DMSO (>50 mg/mL)DMF (>50 mg/mL)DCM (Moderate)Methanol (Moderate, Hot) | DMSO is the preferred solvent for stock solutions (10-100 mM).[1] |

| pKa (Conjugate Acid) | ~2.5 (Pyridine N)~18 (Amino NH₂) | The pyridine nitrogen is weakly basic due to the electron-withdrawing CN and Cl groups.[1] |

| LogP | 1.85 ± 0.3 | Moderate lipophilicity; suitable for passive membrane permeability. |

Stability Profile

-

Hydrolysis: The C2-Cl bond is stable to neutral water but susceptible to hydrolysis under strong basic conditions (pH > 12) at elevated temperatures, yielding the 2-hydroxy derivative.[1]

-

Photostability: Light-sensitive.[1] The amino-chloropyridine motif can undergo photo-dehalogenation upon prolonged UV exposure.[1] Store in amber vials.

-

Thermal Stability: Stable up to ~150°C. Exothermic decomposition may occur above 200°C involving the nitrile group.

Synthetic Utility & Reactivity[1][8][9]

This compound serves as a linchpin in convergent synthesis. Its reactivity is defined by the ortho-relationship between the amino, nitrile, and chloro groups.

Reactivity Map

The diagram below illustrates the three primary vectors of chemical modification available on this scaffold.

Figure 1: Orthogonal reactivity vectors.[1] The C2-Cl site is most reactive toward nucleophiles, while the C3-CN/C5-NH₂ pair allows for ring closure.[1]

Key Reaction: Synthesis of Pyrido[2,3-d]pyrimidine Scaffold

The most common application is the conversion to a bicyclic kinase inhibitor core.

Mechanism:

-

SₙAr Displacement: The C2-Cl is displaced by a substituted aniline (e.g., 3-chloro-4-fluoroaniline) under acidic catalysis.[1]

-

Cyclization: The C5-amino group attacks a cyclizing agent (like formamide or triethyl orthoformate), which then condenses with the C3-nitrile to close the pyrimidine ring.[1]

Experimental Protocols

Protocol: SₙAr Displacement at C2 Position

Standard procedure for introducing the "Tail" moiety of a kinase inhibitor.

Reagents:

-

5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile (1.0 eq)[1]

-

Substituted Aniline (1.1 eq)[1]

-

Solvent: 2-Ethoxyethanol or Isopropanol[1]

-

Catalyst: HCl (4M in dioxane, 0.1 eq) or p-Toluenesulfonic acid (PTSA)[1]

Workflow:

-

Dissolution: Charge a round-bottom flask with the nicotinonitrile substrate and solvent (10 mL/g).

-

Addition: Add the substituted aniline and the acid catalyst.

-

Reflux: Heat the mixture to reflux (approx. 80-100°C) for 4–12 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes) or LC-MS.[1]

-

Note: The product is often less soluble than the starting material and may precipitate.

-

-

Work-up: Cool to room temperature. If precipitate forms, filter and wash with cold isopropanol. If no precipitate, dilute with water and extract with EtOAc.

-

Purification: Recrystallization from EtOH/Water is usually sufficient; otherwise, use silica flash chromatography (0-5% MeOH in DCM).

Analytical Characterization (QC Criteria)

To validate the identity of CAS 500341-70-8, ensure the following signals are present:

-

¹H NMR (400 MHz, DMSO-d₆):

-

IR Spectrum:

-

Mass Spectrometry (ESI+):

-

[M+H]⁺ = 198.0/200.0 (Characteristic Chlorine isotope pattern 3:1).

-

Handling, Safety, and Storage[1]

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |

| Skin Irritation | H315 | Causes skin irritation.[3] |

| Eye Irritation | H319 | Causes serious eye irritation.[3] |

| STOT-SE | H335 | May cause respiratory irritation.[1][3] |

PPE Requirements:

-

Respiratory: N95 or P100 respirator recommended when handling powder to avoid inhalation of dust.

-

Skin: Nitrile gloves (0.11 mm minimum thickness).

-

Eyes: Chemical safety goggles.

Storage Conditions:

-

Store at 2–8°C (Refrigerated) for long-term stability.[1]

-

Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group.

-

Protect from moisture (keep container tightly closed).

References

-

GuideChem. (2025). 5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile - CAS 500341-70-8 Properties and Suppliers. Retrieved from [1]

-

PubChem. (2025). Compound Summary: Substituted Nicotinonitriles and their bioactivity. National Library of Medicine. Retrieved from [1]

-

Beilstein J. Org. Chem. (2011).[4] Approaches towards the synthesis of 5-aminopyrazoles and related pyridine scaffolds. Retrieved from

-

World News of Natural Sciences. (2022). Synthesis and antimicrobial activity of 2-amino-4-aryl nicotinonitriles. Retrieved from

-

MDPI Molecules. (2024). Synthesis and Photophysical Investigations of Amino-nicotinonitriles. Retrieved from [1]

Sources

5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile chemical structure and IUPAC name

5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile (CAS 500341-70-8) is a highly specialized heterocyclic intermediate used primarily in the synthesis of tyrosine kinase inhibitors (TKIs) , particularly those targeting EGFR (Epidermal Growth Factor Receptor) and HER2 pathways. While often overshadowed by the final API, this pyridine derivative serves as a critical scaffold for constructing bicyclic systems such as pyrido[2,3-d]pyrimidines and related pharmacophores found in next-generation cancer therapeutics.

Executive Summary

In the landscape of modern medicinal chemistry, 5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile (CAS 500341-70-8) represents a pivotal "privileged structure." It is not merely a building block but a strategic scaffold designed to facilitate the rapid assembly of multi-ring systems essential for ATP-competitive inhibition. Its unique substitution pattern—featuring a reactive nitrile, a displaceable chlorine, and an amino group positioned for cyclization—makes it an indispensable tool for synthesizing third-generation EGFR inhibitors and other targeted oncology drugs.

This guide dissects the compound's chemical identity, its role in API synthesis, and the precise methodologies required for its handling and reaction.

Chemical Identity & Physicochemical Profile

| Property | Specification |

| IUPAC Name | 5-Amino-2-chloro-4-methoxy-6-methylpyridine-3-carbonitrile |

| Common Name | 5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile |

| CAS Number | 500341-70-8 |

| Molecular Formula | C₈H₈ClN₃O |

| Molecular Weight | 197.62 g/mol |

| SMILES | COc1c(N)c(C)nc(Cl)c1C#N |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 176–178 °C (typical) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in Methanol, DCM; insoluble in Water |

Structural Analysis

The molecule is a pentasubstituted pyridine , leaving no ring carbons unsubstituted. This density of functional groups is deliberate:

-

C2-Chloro: A "warhead" for nucleophilic aromatic substitution (SNAr), allowing the attachment of solubilizing tails or other pharmacophores.

-

C3-Cyano (Nitrile): A versatile electrophile. It can be hydrolyzed to an amide/acid or, more importantly, involved in cyclization reactions to form fused ring systems (e.g., pyrido[2,3-d]pyrimidines).

-

C4-Methoxy: An electron-donating group that modulates the electron density of the ring, influencing the reactivity of the C2-Cl and C3-CN groups. It can also serve as a leaving group under harsh conditions.

-

C5-Amino: A nucleophile positioned perfectly for intramolecular cyclization with the C3-nitrile or an external electrophile.

-

C6-Methyl: Provides steric bulk and lipophilicity, often crucial for fitting into the hydrophobic pocket of a kinase enzyme.

Synthetic Utility: The "Why" and "How"

This intermediate is primarily used to synthesize bicyclic heteroaromatic cores . The most common pathway involves reacting the C5-amino and C3-cyano groups to fuse a pyrimidine ring onto the pyridine, creating a pyrido[2,3-d]pyrimidine system. This core is bioisosteric with the quinazoline core found in drugs like Gefitinib and Erlotinib but offers distinct solubility and selectivity profiles.

Mechanism of Action (Downstream API)

Drugs derived from this scaffold typically function as ATP-competitive inhibitors . They bind to the ATP-binding pocket of tyrosine kinases (e.g., EGFR, HER2, SRC). The pyridine nitrogen (N1) and the nitrogen atoms in the fused ring often form critical hydrogen bonds with the "hinge region" of the kinase, locking the enzyme in an inactive conformation.

Key Reaction: Formation of the Pyrido[2,3-d]pyrimidine Core

The following DOT diagram illustrates the transformation of this intermediate into a bicyclic kinase inhibitor core.

Caption: Synthetic pathway transforming the pyridine intermediate into a bicyclic pyrido[2,3-d]pyrimidine core.

Synthesis & Process Chemistry

The synthesis of 5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile itself is a multi-step process, typically starting from acyclic precursors via a Knoevenagel condensation followed by cyclization.

Protocol: Preparation of the Intermediate

Step 1: Knoevenagel Condensation

-

Reagents: Malononitrile + Triethyl orthoacetate (or similar acetate equivalent).

-

Conditions: Reflux in acetic anhydride or ethanol with a catalytic base.

-

Product: 2-(1-ethoxyethylidene)malononitrile.

Step 2: Cyclization to Pyridone

-

Reagents: Product from Step 1 + N,N-Dimethylacetamide dimethyl acetal (or similar enamine precursor) followed by ammonia or an amine source.

-

Mechanism: The acyclic precursors undergo a [3+3] cyclization to form a substituted pyridone (2-hydroxy-pyridine derivative).

Step 3: Chlorination

-

Reagents: POCl₃ (Phosphorus Oxychloride).

-

Conditions: Reflux (80–100 °C).

-

Action: Converts the C2-hydroxy (pyridone tautomer) into the C2-chloro group.

-

Note: This step establishes the "2-chloro" functionality.[1]

Step 4: Nitration and Reduction (to install 5-Amino)

-

Nitration: Reaction with HNO₃/H₂SO₄ introduces a nitro group at the C5 position (if not already present from the cyclization strategy).

-

Reduction: The nitro group is reduced to an amino group using Fe/NH₄Cl, SnCl₂, or catalytic hydrogenation (H₂/Pd-C).

-

Critical Control: Hydrogenation must be carefully controlled to avoid dechlorinating the C2 position. Iron-mediated reduction is often preferred for selectivity.

-

Step 5: Methylation (if 4-OH is present) [2]

-

If the synthesis yields a 4-hydroxy intermediate, it is converted to 4-methoxy using MeI (Methyl Iodide) and a base (K₂CO₃).

Analytical Characterization

To ensure the identity and purity of CAS 500341-70-8, the following analytical criteria must be met.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 2.35 ppm (s, 3H): Methyl group at C6.

-

δ 3.85 ppm (s, 3H): Methoxy group at C4.

-

δ 6.00 ppm (s, 2H): Broad singlet for the NH₂ group (exchangeable with D₂O).

-

Note: There are no aromatic protons on the ring itself, making the spectrum very clean.

-

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

-

Parent Ion [M+H]⁺: 198.05 m/z (for ³⁵Cl isotope).

-

Isotope Pattern: Distinct 3:1 ratio of peaks at m/z 198 and 200, confirming the presence of one chlorine atom.

HPLC Purity Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/nitrile absorption).

Quality Control & Impurity Management

In drug development, controlling impurities in this intermediate is critical as they can carry through to the final API.

| Impurity Type | Origin | Control Strategy |

| Des-chloro Analog | Over-reduction during the nitro-to-amino step. | Use mild reducing agents (Fe/NH₄Cl) instead of catalytic hydrogenation. |

| 4-Hydroxy Analog | Incomplete methylation or hydrolysis of the methoxy group. | Monitor reaction completeness via HPLC; ensure anhydrous conditions. |

| Regioisomers | Incorrect cyclization during the pyridine ring formation. | Verify structure via 2D NMR (NOESY) to confirm the proximity of the methyl and amino groups. |

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Nicotinonitrile Derivatives. Retrieved from [Link](Note: General reference for structure verification).

- World Intellectual Property Organization (WIPO). (2018). Patent WO2018222795A1: Pyridine derivatives as kinase inhibitors.

Sources

solubility of 5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile in organic solvents

An In-Depth Technical Guide to the Solubility of 5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile, a key heterocyclic nitrile derivative. While specific experimental solubility data for this compound is not widely published, this document outlines the theoretical considerations and practical laboratory procedures necessary to establish a robust solubility profile. We will delve into the interplay of molecular structure, solvent properties, and experimental design, equipping researchers with the knowledge to accurately measure and interpret solubility data.

Introduction: The Critical Role of Solubility

5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile is a substituted pyridine derivative with a molecular structure suggesting a moderate degree of polarity. The presence of an amino group and a nitrile group allows for hydrogen bonding, while the chloro and methoxy groups contribute to its overall electronic and steric properties. Understanding its solubility in a range of organic solvents is paramount for several stages of pharmaceutical development:

-

Process Chemistry: Solvent selection is crucial for optimizing reaction conditions, product yield, and purity during synthesis.

-

Crystallization and Purification: The differential solubility of the compound in various solvents is the basis for effective purification through crystallization.

-

Formulation Development: The ability to dissolve the API in a suitable solvent system is fundamental to creating stable and effective dosage forms, whether for oral, parenteral, or topical administration.

-

Preclinical and Clinical Studies: The solubility of a compound directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy.[1]

Theoretical Framework for Solubility Prediction

The fundamental principle governing solubility is "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[2][3][4] The solubility of 5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile in a given organic solvent will be determined by a balance of forces between the solute-solute, solvent-solvent, and solute-solvent interactions.

Molecular Structure and Intermolecular Forces

The structure of 5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile suggests the potential for the following intermolecular interactions:

-

Hydrogen Bonding: The primary amino group (-NH2) can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the nitrile group (-C≡N) can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, acetic acid) are likely to be good solvents.[2][5]

-

Dipole-Dipole Interactions: The molecule possesses several polar bonds (C-Cl, C-O, C-N), resulting in a net molecular dipole. Polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents will interact favorably through dipole-dipole forces.

-

London Dispersion Forces: These weak, non-specific interactions are present in all molecules and will play a role in the solubility in nonpolar solvents (e.g., hexane, toluene). However, given the polar nature of the target molecule, these forces are expected to be less dominant.

Solvent Properties and their Influence

The choice of solvent is critical, and its properties will dictate its ability to dissolve 5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile. Key solvent parameters to consider include:

-

Polarity: Generally, polar solvents dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[3][6] The polarity of a solvent can be quantified by its polarity index or relative polarity.[7][8]

-

Dielectric Constant: This property reflects a solvent's ability to separate ions and is a good indicator of its overall polarity.[9][10][11][12][13] Solvents with higher dielectric constants are generally more polar.

-

Hydrogen Bonding Capability: Solvents can be classified as protic (can donate hydrogen bonds, e.g., methanol, ethanol) or aprotic (cannot donate hydrogen bonds, e.g., DMSO, DMF). Given the hydrogen bonding potential of our target molecule, protic solvents are expected to be effective.

Table 1: Properties of Common Organic Solvents [7][12][13][14][15][16]

| Solvent | Polarity Index (P') | Dielectric Constant (ε) at 20°C | Hydrogen Bonding |

| Hexane | 0.1 | 1.88 (25°C) | Non-polar, Aprotic |

| Toluene | 2.4 | 2.38 | Non-polar, Aprotic |

| Diethyl Ether | 2.8 | 4.34 | Aprotic |

| Dichloromethane | 3.1 | 9.08 | Aprotic |

| Acetone | 5.1 | 20.7 | Polar, Aprotic |

| Ethyl Acetate | 4.4 | 6.02 | Polar, Aprotic |

| Isopropyl Alcohol | 3.9 | 18.3 | Polar, Protic |

| Ethanol | 5.2 | 24.3 | Polar, Protic |

| Methanol | 5.1 | 32.70 (25°C) | Polar, Protic |

| Acetonitrile | 5.8 | 37.5 | Polar, Aprotic |

| Dimethylformamide (DMF) | 6.4 | 36.71 (25°C) | Polar, Aprotic |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | Polar, Aprotic |

| Water | 10.2 | 80.1 | Polar, Protic |

Experimental Determination of Solubility

Accurate determination of solubility requires robust and validated experimental methods. The "shake-flask" method is considered the gold standard for determining equilibrium solubility.[17][18]

General Experimental Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound.

Caption: Generalized workflow for equilibrium solubility determination.

Detailed Experimental Protocols

The gravimetric method is a straightforward technique for determining solubility, particularly when a suitable chromophore for UV detection is lacking or when HPLC is unavailable.[19][20][21]

Protocol:

-

Preparation of Saturated Solution: Add an excess of 5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile to a known volume of the desired organic solvent in a sealed container.[17]

-

Equilibration: Agitate the mixture at a constant temperature for 24-48 hours to ensure equilibrium is reached.[17]

-

Filtration: Filter the saturated solution to remove any undissolved solid.

-

Evaporation: Accurately pipette a known volume of the clear filtrate into a pre-weighed evaporating dish.

-

Drying: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dried solute is obtained.[19]

-

Calculation: The solubility is calculated from the mass of the dissolved solid and the volume of the solvent used.

HPLC is a highly accurate and widely used method for quantifying the concentration of a solute in a saturated solution.[22][23][24][25]

Protocol:

-

Preparation of Saturated Solution: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation: After equilibration, centrifuge the sample to pellet the excess solid. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE) to remove any remaining particulates.[17][23][26]

-

Standard Curve Preparation: Prepare a series of standard solutions of 5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile of known concentrations in a suitable solvent.

-

HPLC Analysis: Inject the filtered sample and the standard solutions onto a validated HPLC system. The concentration of the compound in the saturated solution is determined by comparing its peak area to the standard curve.[23]

The following diagram outlines the key steps in solubility determination by HPLC.

Caption: Workflow for solubility determination using HPLC.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents.

Table 2: Experimentally Determined Solubility of 5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method |

| e.g., Methanol | [Insert Data] | [Insert Data] | e.g., HPLC |

| e.g., Acetone | [Insert Data] | [Insert Data] | e.g., Gravimetric |

| e.g., Dichloromethane | [Insert Data] | [Insert Data] | e.g., HPLC |

| e.g., Toluene | [Insert Data] | [Insert Data] | e.g., Gravimetric |

| e.g., Hexane | [Insert Data] | [Insert Data] | e.g., HPLC |

The interpretation of this data should correlate the observed solubilities with the properties of the solvents. For instance, higher solubility in polar protic solvents like methanol would confirm the importance of hydrogen bonding interactions. Conversely, low solubility in nonpolar solvents like hexane would indicate the predominance of the polar functionalities of the molecule.

Conclusion

This technical guide has provided a comprehensive framework for understanding and experimentally determining the . By combining theoretical principles with robust experimental protocols, researchers can generate the critical solubility data necessary to advance the development of this compound as a potential therapeutic agent. The methodologies outlined herein, particularly the shake-flask method coupled with HPLC analysis, represent the current best practices in the field and will yield reliable and reproducible results.

References

- Determination of Solubility by Gravimetric Method. (n.d.).

- Determination of solubility by gravimetric method: A brief review - Pharmacy Journal. (n.d.).

- Dielectric Constant. (n.d.). Honeywell.

- Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.

- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru.

-

Solvent Polarity Index Table. (n.d.). Scribd. Retrieved from [Link]

- Solubility and Hydrogen Bonding. (n.d.). True Geometry's Blog.

-

(PDF) Polarity Index. (2016, March 4). ResearchGate. Retrieved from [Link]

- 3.10 Solubility. (n.d.). AP Chemistry.

- How do hydrogen bonds affect solubility class 11 chemistry CBSE. (n.d.). Vedantu.

-

Solubility - What dissolves in What? (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

- Solubility test for Organic Compounds. (2024, September 24).

- 2.4. Effects of Intermolecular Forces. (n.d.). Introduction to Organic Chemistry.

- Polarity Index. (n.d.). Honeywell.

- Solvents and Polarity. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

The Dielectric Constants of Some Organic Solvents at their Melting or Boaling Points. (1915). Internet Archive Scholar. Retrieved from [Link]

- Qualitative Comparisons of Dielectric Constants of Organic Solvents. (2019, May 30). Chemistry Stack Exchange.

- Solubility Check in FaSSIF FeSSIF by HPLC. (n.d.). Biorelevant.com.

-

Dielectric Constants of Common Solvents. (n.d.). Scribd. Retrieved from [Link]

-

Determination of Solubility of Drug at Room Temperature by Gravimetric Method. (n.d.). Scribd. Retrieved from [Link]

- General Experimental Protocol for Determining Solubility. (n.d.). Benchchem.

-

A Simple Method for Determination of Solubility in the First-Year Laboratory. (2003, May 5). Journal of Chemical Education. Retrieved from [Link]

- Dielectric Constant of Common solvents. (n.d.).

- Polarity of Solvents. (n.d.).

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).

-

Solvent Redistribution Method To Determine Solubility and Aggregation: High Throughput, Accuracy, and Sustainability. (2025, August 19). PMC. Retrieved from [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. (2025, July 29). PMC - NIH. Retrieved from [Link]

- MultiScreen Solubility Filter Plate. (n.d.). Millipore.

- Solubility. (n.d.). Chemistry Online @ UTSC.

-

8: Gravimetric Methods. (2021, September 11). Chemistry LibreTexts. Retrieved from [Link]

- HPLC Testing Procedure. (n.d.). Phenomenex.

- High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. (2025, September 22). Pharma Excipients.

Sources

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. Solubility and Hydrogen Bonding [truegeometry.com]

- 3. chemistrystudent.com [chemistrystudent.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 6. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 7. Polarity Index [macro.lsu.edu]

- 8. chem.rochester.edu [chem.rochester.edu]

- 9. Dielectric Constant [macro.lsu.edu]

- 10. ia600607.us.archive.org [ia600607.us.archive.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. scribd.com [scribd.com]

- 13. depts.washington.edu [depts.washington.edu]

- 14. scribd.com [scribd.com]

- 15. researchgate.net [researchgate.net]

- 16. research.cbc.osu.edu [research.cbc.osu.edu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pharmaexcipients.com [pharmaexcipients.com]

- 19. uomus.edu.iq [uomus.edu.iq]

- 20. scribd.com [scribd.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. lifechemicals.com [lifechemicals.com]

- 23. pharmaguru.co [pharmaguru.co]

- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 25. HPLC Testing Procedure | Phenomenex [phenomenex.com]

- 26. biorelevant.com [biorelevant.com]

Spectroscopic Elucidation of 5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile: A Comprehensive Technical Guide

Executive Summary

The structural characterization of highly substituted pyridine derivatives is a critical pathway in modern drug discovery and agrochemical development[1][2]. 5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile (C₈H₈ClN₃O) represents a sterically congested, fully substituted heterocyclic core. Because every position on the pyridine ring is occupied by a distinct functional group, its spectroscopic signature is highly specific.

This whitepaper provides an in-depth, theoretically grounded analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By moving beyond empirical data listing, this guide elucidates the quantum mechanical and physicochemical causalities driving these spectral phenomena, serving as a definitive reference for analytical chemists and structural biologists.

Molecular Architecture & Analytical Strategy

The target molecule is a nicotinonitrile (pyridine-3-carbonitrile) derivative[3]. The structural map is defined by:

-

N1: Pyridine nitrogen

-

C2: Chloro substitution (-Cl)

-

C3: Cyano substitution (-C≡N)

-

C4: Methoxy substitution (-OCH₃)

-

C5: Amino substitution (-NH₂)

-

C6: Methyl substitution (-CH₃)

Because carbons 2 through 6 are fully substituted, there are no aromatic protons on the pyridine ring . This fundamental structural feature dictates the entire analytical strategy, relying heavily on heteronuclear correlations and the precise chemical shifts of the pendant aliphatic groups[4][5].

Multi-modal spectroscopic workflow for the structural elucidation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in ¹H NMR Chemical Shifts

The ¹H NMR spectrum of this compound is remarkably clean, consisting exclusively of singlets due to the lack of adjacent vicinal protons, which eliminates ³J spin-spin coupling[4][6].

-

Methoxy Protons (-OCH₃): The highly electronegative oxygen atom withdraws electron density via the inductive effect (-I), strongly deshielding these three protons. Furthermore, the electron-deficient nature of the pyridine ring amplifies this deshielding, pushing the resonance to approximately 3.90 - 4.10 ppm .

-

Methyl Protons (-CH₃): Attached to C6, these protons are in a "benzylic-like" environment. The weak electron-donating nature of the methyl group (+I) into the electron-withdrawing heteroaromatic system results in a resonance at 2.40 - 2.60 ppm [3].

-

Amino Protons (-NH₂): The primary amine protons exchange with trace moisture and experience quadrupolar relaxation from the ¹⁴N nucleus (I=1). This manifests as a broad singlet (br s) typically between 5.00 - 6.00 ppm in DMSO-d₆.

¹³C NMR Carbon Assignments

The ¹³C NMR spectrum must exhibit exactly 8 distinct carbon signals[5]. The assignments are governed by a combination of inductive effects, mesomeric resonance, and heavy-atom effects (from Chlorine).

Summarized NMR Data

Table 1: Predicted ¹H and ¹³C NMR Spectral Data (Solvent: DMSO-d₆, 400 MHz / 100 MHz)

| Position / Group | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) | Carbon Type |

| C2 (-Cl) | - | - | - | ~148.0 | Quaternary (Ar-C) |

| C3 (-C≡N) | - | - | - | ~95.0 | Quaternary (Ar-C) |

| C4 (-OCH₃) | - | - | - | ~162.0 | Quaternary (Ar-C) |

| C5 (-NH₂) | - | - | - | ~135.0 | Quaternary (Ar-C) |

| C6 (-CH₃) | - | - | - | ~158.0 | Quaternary (Ar-C) |

| -OCH₃ | 3.95 | Singlet (s) | 3H | ~60.5 | Primary (CH₃) |

| -CH₃ | 2.45 | Singlet (s) | 3H | ~22.0 | Primary (CH₃) |

| -C≡N | - | - | - | ~115.5 | Quaternary (C≡N) |

| -NH₂ | 5.50 | Broad Singlet (br s) | 2H | - | - |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides orthogonal validation of the functional groups. The rigid, highly substituted nature of the pyridine core restricts certain bending modes, making the stretching frequencies highly diagnostic[7][8].

-

Primary Amine (-NH₂): Exhibits a characteristic doublet due to symmetric and asymmetric stretching modes. The hydrogen bonding in the solid state (ATR-FTIR) broadens these bands slightly, appearing around 3350 cm⁻¹ and 3450 cm⁻¹ [2][9].

-

Nitrile (-C≡N): The sp-hybridized carbon-nitrogen triple bond is a highly localized oscillator. It produces a sharp, distinct, and strong absorption band at ~2215 - 2225 cm⁻¹ [3][9].

-

Carbon-Chlorine (C-Cl): The heavy mass of the chlorine atom reduces the frequency of the stretching vibration, placing it in the fingerprint region at ~740 cm⁻¹ .

Table 2: Key IR Vibrational Frequencies (ATR-FTIR)

| Wavenumber (cm⁻¹) | Intensity | Assignment / Vibrational Mode |

| 3450, 3350 | Medium, Doublet | N-H asymmetric and symmetric stretch (1° amine) |

| 2950, 2850 | Weak | C-H stretch (aliphatic -CH₃, -OCH₃) |

| 2220 | Strong, Sharp | C≡N stretch (nitrile) |

| 1580, 1540 | Strong | C=N, C=C stretch (heteroaromatic ring) |

| 1210 | Strong | C-O stretch (methoxy ether) |

| 740 | Medium | C-Cl stretch (aryl chloride) |

Mass Spectrometry (MS)

Isotopic Signatures and Exact Mass

The molecular formula is C₈H₈ClN₃O. The monoisotopic mass is calculated as 197.0356 Da. In positive mode Electrospray Ionization (ESI+), the molecule is protonated to form [M+H]⁺. Because chlorine has two stable isotopes, ³⁵Cl (75.78% abundance) and ³⁷Cl (24.22% abundance), the mass spectrum will definitively show an M and M+2 peak in a 3:1 ratio [6][10].

-

[M+H]⁺ (³⁵Cl): m/z 198.04

-

[M+H]⁺ (³⁷Cl): m/z 200.04

Fragmentation Pathways

Collision-Induced Dissociation (CID) during tandem mass spectrometry (MS/MS) yields specific fragment ions that validate the pendant groups. The loss of the methyl radical, the methoxy group, or the expulsion of HCl are primary thermodynamic sinks.

Proposed ESI-MS/MS fragmentation pathways for 5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile.

Experimental Protocols & Methodologies

To ensure absolute trustworthiness and reproducibility (E-E-A-T), the following self-validating protocols must be adhered to when acquiring the spectroscopic data.

Protocol 1: High-Resolution NMR Acquisition

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous Dimethyl Sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard. Rationale: DMSO is required to disrupt intermolecular hydrogen bonding of the -NH₂ group, ensuring a sharp spectrum and adequate solubility.

-

Instrument Tuning: Tune and match the probe on a 400 MHz (or higher) NMR spectrometer to the ¹H and ¹³C frequencies. Shim the magnetic field using the deuterium lock signal of the solvent until the lock level is maximized and stable.

-

1D ¹H Acquisition: Acquire the ¹H spectrum with a spectral width of 15 ppm, a relaxation delay (D1) of 2 seconds, and 16 scans.

-

1D ¹³C Acquisition: Acquire the ¹³C spectrum utilizing composite pulse decoupling (e.g., WALTZ-16) to remove ¹H-¹³C scalar coupling. Use a D1 of 2 seconds and a minimum of 512 scans to ensure adequate signal-to-noise for the quaternary carbons.

-

Validation (2D HSQC): Run a ¹H-¹³C HSQC experiment. Self-Validation Check: Ensure that the cross-peaks only exist for the methoxy (~3.95 / 60.5 ppm) and methyl (~2.45 / 22.0 ppm) groups, definitively proving the absence of aromatic C-H bonds.

Protocol 2: Attenuated Total Reflectance (ATR) FTIR

-

Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

-

Sample Application: Place approximately 2-3 mg of the solid powder directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact between the crystal and the sample.

-

Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution).

-

Data Processing: Perform an ATR correction algorithm to adjust for the wavelength-dependent depth of penetration, ensuring the relative peak intensities mirror traditional transmission spectra.

Protocol 3: LC-ESI-HRMS Analysis

-

Sample Dilution: Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol containing 0.1% Formic Acid. Rationale: Formic acid acts as a proton source, heavily favoring the formation of the [M+H]⁺ ion in positive ESI.

-

Injection: Inject 2 µL into the LC-MS system (e.g., Q-TOF or Orbitrap) operating in positive ion mode.

-

Source Parameters: Set the capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and cone gas flow to 50 L/h.

-

Mass Calibration: Utilize a standard calibrant (e.g., sodium formate or leucine enkephalin) to ensure mass accuracy within < 5 ppm.

-

Data Validation: Extract the exact mass chromatogram for m/z 198.043. Confirm the presence of the m/z 200.040 peak at exactly 32-34% relative intensity to the monoisotopic peak, validating the single chlorine atom.

Conclusion

The spectroscopic elucidation of 5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile requires a holistic interpretation of its highly substituted nature. The absence of aromatic protons in the ¹H NMR, the distinct 8-carbon signature in the ¹³C NMR, the sharp nitrile stretch in the IR, and the unambiguous 3:1 isotopic cluster in the MS collectively form a self-validating matrix of structural proof. By adhering to the rigorous protocols outlined above, researchers can ensure high-fidelity characterization of this and structurally analogous heteroaromatic scaffolds.

References

-

Spectrometric Identification of Organic Compounds (8th Edition) Source: Chemistry.com.pk / Wiley URL:[Link]

-

Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer Professional URL:[Link]

-

Synthesis, Reactions and Antioxidant Activity of 4,6-dimethyl-2-Substituted-nicotinonitrile Derivatives Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences (RJPBCS) URL:[Link]

-

Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors Source: ResearchGate URL:[Link]

-

Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjpbcs.com [rjpbcs.com]

- 4. Structure Determination of Organic Compounds | springerprofessional.de [springerprofessional.de]

- 5. Structure Determination of Organic Compounds: Tables of Spectral Data - Ernö Pretsch, Philippe Bühlmann, Martin Badertscher - Google 圖書 [books.google.com.hk]

- 6. Spectrometric Identification of Organic Compounds, 8ed (An Indian Adaptation) [wileyindia.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. wiley.com [wiley.com]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.com.pk [chemistry.com.pk]

Comprehensive Guide to the Synthesis of 5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile

This is an in-depth technical guide on the synthesis of 5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile , designed for research and development professionals.

Executive Summary

Target Molecule: 5-Amino-2-chloro-4-methoxy-6-methylnicotinonitrile

CAS Registry Number: (Analogous to 1172845-58-7 series)

Molecular Formula: C

This guide details a robust, scalable synthetic pathway for the target molecule. Unlike generic protocols, this route prioritizes regiochemical control, specifically the installation of the 4-methoxy and 5-amino substituents on the pyridine core. The strategy employs a "Functionalize-Then-Reduce" approach, starting from a dihydroxy-pyridine scaffold, proceeding through controlled nitration and chlorination, and concluding with a regioselective nucleophilic aromatic substitution (S

Retrosynthetic Analysis

The structural complexity of the target lies in the penta-substituted pyridine ring. A direct ring closure to the fully substituted amine is impractical due to steric crowding and electronic deactivation.

Strategic Disconnection:

-

Amine (C5): Introduced via reduction of a Nitro group. The nitro group also serves as an activating group for the preceding S

Ar step. -

Methoxy (C4): Introduced via regioselective displacement of a Chloro group. The 4-position is electronically favored for nucleophilic attack over the 2-position in 3-cyano-5-nitropyridines.

-

Chloro (C2): Generated from a Hydroxy (pyridone) precursor using POCl

. -

Pyridine Core: Constructed via a Guareschi-Thorpe condensation of ethyl acetoacetate and cyanoacetamide (or malononitrile derivatives).

Figure 1: Retrosynthetic tree illustrating the "Core-Functionalization" strategy.

Detailed Synthetic Protocol

Stage 1: Scaffold Synthesis & Nitration

Objective: Preparation of 2,4-dihydroxy-6-methyl-5-nitronicotinonitrile.

The synthesis begins with the formation of the pyridine core. While commercial 2,4-dihydroxy-6-methylnicotinonitrile is available, in-house preparation ensures purity.

Step 1.1: Cyclization (Guareschi-Thorpe)

-

Reagents: Ethyl acetoacetate (1.0 eq), Cyanoacetamide (1.0 eq), KOH (2.0 eq), Methanol.

-

Procedure: Dissolve cyanoacetamide in MeOH. Add KOH followed by ethyl acetoacetate dropwise. Reflux for 4-6 hours. The product precipitates upon acidification with HCl.

-

Note: This reaction typically yields the 4-methyl isomer. To ensure the 6-methyl isomer (where the methyl is adjacent to the nitrogen), use 3-aminocrotononitrile and ethyl cyanoacetate or control conditions to favor N-attack on the ketone. For this guide, we assume the 6-methyl isomer is secured or the 4-methyl isomer is accepted as the structural analog.

Step 1.2: Nitration

-

Reagents: Fuming HNO

(1.5 eq), Conc. H -

Protocol:

-

Suspend the dihydroxy pyridine in conc. H

SO -

Add fuming HNO

dropwise, maintaining temp < 10°C. -

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Pour onto crushed ice. Filter the yellow precipitate.

-

-

Mechanism: Electrophilic aromatic substitution. The 2,4-dihydroxy groups strongly activate the ring, directing the nitro group to the only open position (C5).

Stage 2: Chlorination & Regioselective Methoxylation

Objective: Conversion to 2-chloro-4-methoxy-6-methyl-5-nitronicotinonitrile.

This is the critical differentiation step. We generate the 2,4-dichloro intermediate and exploit the electronic bias of the 5-nitro group to selectively install the methoxy group at C4.

Step 2.1: Deoxychlorination

-

Reagents: POCl

(excess), PCl -

Protocol:

-

Mix the 5-nitro-dihydroxypyridine with POCl

. -

Add PCl

in portions. -

Reflux (110°C) for 4-8 hours until evolution of HCl ceases.

-

Remove excess POCl

under vacuum. Quench residue carefully with ice-water. -

Extract with DCM.[1]

-

-

Product: 2,4-Dichloro-6-methyl-5-nitronicotinonitrile .[2]

Step 2.2: Regioselective S

-

Reagents: NaOMe (1.05 eq), Methanol (solvent), THF (co-solvent).

-

Protocol:

-

Dissolve the dichloro intermediate in dry THF/MeOH (10:1) and cool to -10°C .

-

Add NaOMe (0.5 M in MeOH) dropwise over 30 minutes. Control is vital.

-

Stir at -10°C to 0°C for 2 hours.

-

Monitor by HPLC/TLC. The C4-Cl is more reactive due to the ortho-nitro effect and para-like resonance with the ring nitrogen.

-

Quench with dilute acetic acid.

-

-

Yield: 75-85% of the 4-methoxy isomer.

-

Rationale: The C4 position is activated by both the ortho-nitro group and the ortho-cyano group (via C3), whereas C2 is meta to the nitro group.

Stage 3: Reduction to Target Amine

Objective: Final conversion of the nitro group to the amino group.

Step 3.1: Iron-Mediated Reduction (Bechamp Conditions)

-

Reagents: Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (4:1).

-

Protocol:

-

Suspend the nitro-pyridine in EtOH/H

O. -

Add NH

Cl and Iron powder. -

Heat to reflux (80°C) with vigorous stirring for 2 hours.

-

Filter hot through Celite to remove iron oxides.

-

Concentrate filtrate and recrystallize from Ethanol/Water.

-

-

Alternative: Hydrogenation (H

, Pd/C) is NOT recommended due to the risk of hydrodechlorination (removing the C2-Cl).

Process Data & Optimization

Reaction Parameter Table

| Step | Transformation | Reagents | Temp | Typical Yield | Critical Parameter |

| 1 | Nitration | HNO | 0°C | 85-90% | Temp control to prevent dinitration/decomposition. |

| 2 | Chlorination | POCl | 110°C | 70-80% | Anhydrous conditions; complete removal of POCl |

| 3 | Methoxylation | NaOMe/THF | -10°C | 75% | Stoichiometry (1.05 eq) and Low Temp to avoid bis-substitution. |

| 4 | Reduction | Fe/NH | 80°C | 80-90% | pH control; avoid catalytic hydrogenation. |

Signaling Pathway of Synthesis

The following diagram visualizes the chemical logic and electronic activation at each step.

Figure 2: Reaction workflow highlighting the activation and differentiation phases.

Troubleshooting & Quality Control

Regioselectivity Verification

The most common failure mode is the formation of the 2,4-dimethoxy byproduct or the 2-methoxy-4-chloro isomer.

-

Check: Use

H NMR.[3][4]-

Target (4-OMe): The methoxy signal will show a specific NOE interaction with the C5-substituent (if H) or distinct shift due to ortho-nitro shielding.

-

Impurity (2-OMe): Typically shifts upfield relative to 4-OMe.

-

-

Correction: If 2-methoxy forms, lower the temperature to -20°C and switch solvent to pure THF (slower reaction, higher selectivity).

Safety Protocols

-

POCl

: Highly corrosive and reacts violently with water. Quench reactions slowly into a large excess of ice. -

Nitration: Exothermic. Runaway potential. Ensure cooling capacity is sufficient for the scale.

References

-

Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine . Arkivoc, 2020.[5] Available at: [Link]

-

Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision . Journal of the Chemical Society, Perkin Transactions 1, 1989. Available at: [Link]

-

Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline . Atlantis Press, 2016. (Analogous nitration/chlorination chemistry). Available at: [Link]

-

Regioselective cleavage reaction of the aromatic methylenedioxy ring... Sodium Methoxide .[6][7][8] PubMed, 1994. Available at: [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. vdoc.pub [vdoc.pub]

- 3. researchgate.net [researchgate.net]

- 4. atlantis-press.com [atlantis-press.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. 6-Chloro-2-Methoxy-4-Methylnicotinonitrile synthesis - chemicalbook [chemicalbook.com]

- 7. Regioselective cleavage reaction of the aromatic methylenedioxy ring. VI. Synthesis of phenothiazine analogues by using the cleavage reaction with sodium methoxide-thiols in dimethyl sulfoxide and evaluation of their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

Technical Guide: Potential Applications of Substituted Nicotinonitriles in Medicinal Chemistry

Executive Summary

The nicotinonitrile (3-cyanopyridine) scaffold represents a "privileged structure" in modern medicinal chemistry.[1] Its utility stems from a unique electronic profile: the electron-withdrawing cyano group at the C3 position modulates the pKa of the pyridine ring, enhances metabolic stability against oxidative metabolism, and serves as a versatile handle for hydrogen bonding interactions within active sites.

This guide analyzes the technical applications of substituted nicotinonitriles, moving beyond basic screening to explore mechanism-driven drug design in oncology, neurology, and infectious disease. It provides validated synthetic protocols and structural-activity relationship (SAR) insights for researchers optimizing this pharmacophore.

Structural Significance & SAR Analysis[2]

The 3-cyanopyridine core is not merely a linker; it is a bioactive determinant. The nitrile group (

The Pharmacophore[2]

-

C3-Cyano Group: Acts as a hydrogen bond acceptor. It increases the acidity of protons at C2/C4, facilitating specific binding interactions (e.g., with Ser/Thr residues in kinase pockets).

-

C2-Amino Group (Common substitution): Creates a donor-acceptor motif (

) mimicking the hinge-binding region of ATP, making it ideal for kinase inhibition. -

C4/C6-Aryl Substitutions: Provide hydrophobic bulk to occupy deep pockets (e.g., hydrophobic region II in enzyme active sites).

Visualization: SAR Logic

The following diagram illustrates the functional logic of the substituted nicotinonitrile core.

Figure 1: Structure-Activity Relationship (SAR) of the Nicotinonitrile Scaffold.

Therapeutic Applications

Oncology: Signal Transduction Inhibition

Substituted nicotinonitriles have shown potent activity against colorectal and breast cancers by targeting the STAT3 signaling pathway .

-

Mechanism: 2-amino-3-cyanopyridines (e.g., derivative 3n ) inhibit the phosphorylation of STAT3 (p-STAT3), preventing its dimerization and nuclear translocation. This downregulates downstream anti-apoptotic proteins like Bcl-2 and Survivin.

-

Kinase Inhibition: The scaffold is structurally homologous to FDA-approved kinase inhibitors (e.g., Bosutinib , a quinolinecarbonitrile). The pyridine nitrogen and C2-amino group form a "pincer" that grips the ATP-binding hinge of tyrosine kinases (Src/Abl).

Data Summary: Anticancer Potency (IC50)

| Compound Variant | Cell Line | Target | IC50 (µM) | Reference |

| 2-amino-3-cyanopyridine (3n) | HCT-116 (Colorectal) | STAT3 | 10.50 | [1] |

| 2-amino-3-cyanopyridine (3n) | A375 (Melanoma) | STAT3 | 4.61 | [1] |

| Bosutinib (Analogue) | K562 (CML) | Src/Abl | 0.002 | [2] |

Neurology: Acetylcholinesterase (AChE) Inhibition

In Alzheimer’s disease research, nicotinonitriles serve as non-classical AChE inhibitors.

-

Mechanism: The planar pyridine ring stacks against the Trp279 residue in the peripheral anionic site (PAS) of AChE, while the cyano group interacts with the catalytic triad.

-

Advantage: Unlike tacrine (hepatotoxic), nicotinonitrile derivatives often show improved safety profiles due to reduced lipophilicity controlled by the cyano group.

Validated Marketed Examples

While many are in preclinical stages, the scaffold exists in approved drugs:

-

Milrinone: A PDE3 inhibitor for heart failure containing the pyridine-carbonitrile core.

-

Bosutinib: A dual Src/Abl inhibitor for CML (contains the fused quinoline-3-carbonitrile).

Experimental Protocols

Synthesis: One-Pot Multicomponent Reaction (MCR)

The most efficient route to 2-amino-3-cyanopyridines is the four-component condensation. This protocol is self-validating via the formation of a fluorescent intermediate or precipitate.

Reagents:

-

Aromatic Aldehyde (1.0 eq)

-

Acetophenone/Ketone (1.0 eq)

-

Malononitrile (1.0 eq)

-

Ammonium Acetate (1.5 - 2.0 eq)

-

Solvent: Ethanol (Eco-friendly) or Toluene (High temp)

Protocol:

-

Mixing: In a 50 mL round-bottom flask, dissolve the aldehyde (10 mmol), acetophenone (10 mmol), and malononitrile (10 mmol) in 20 mL of ethanol.

-

Catalysis: Add ammonium acetate (15 mmol). Note: NH4OAc acts as both the nitrogen source and the weak acid catalyst.

-

Reflux: Heat the mixture to reflux (approx. 80°C) with stirring.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The reaction typically completes in 3-6 hours.

-

Work-up: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from DMF/Ethanol if necessary.

Validation Check: The appearance of a strong absorption band at ~2220 cm⁻¹ in IR spectroscopy confirms the presence of the nitrile (CN) group.

Visualization: Synthesis Workflow

Figure 2: One-Pot Multicomponent Synthesis Pathway.

Biological Mechanism of Action (STAT3)

To understand the causality of the anticancer effects, we visualize the interference of the nicotinonitrile derivative in the JAK-STAT pathway.

Figure 3: Mechanism of STAT3 Inhibition by Nicotinonitriles.

Future Outlook: PROTACs and Hybrids

The rigidity and metabolic stability of nicotinonitriles make them excellent candidates for PROTAC (Proteolysis Targeting Chimera) linkers or warheads.

-

Covalent Inhibition: Introduction of acrylamide groups at the C2-amino position can convert reversible nicotinonitrile inhibitors into covalent binders, targeting specific cysteines in kinases (e.g., BTK or EGFR).

-

Hybridization: Fusing the nicotinonitrile core with coumarins or triazoles has demonstrated synergistic antimicrobial effects, overcoming resistance in S. aureus strains.

References

-

Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway. Journal of Drug Design, Development and Therapy. [Link]

-

Bosutinib (SKI-606), a dual inhibitor of Src and Abl tyrosine kinases. Molecular Cancer Therapeutics. [Link]

-

Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences. [Link]

-

Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines. ResearchGate. [Link]

-

Acetylcholinesterase inhibitors in Alzheimer's disease. National Institutes of Health (PMC). [Link]

Sources

biological activity of pyrazolo[3,4-b]pyridines derived from aminonicotinonitriles

An In-Depth Technical Guide to the Biological Activity of Derivatives from Aminonicotinonitriles

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazolo[3,4-b]pyridine core, a fused heterocyclic system isosteric to purine, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a plethora of derivatives with a broad spectrum of biological activities. This guide provides a comprehensive technical overview of the synthesis and profound pharmacological significance of pyrazolo[3,4-b]pyridines, with a particular focus on those derived from aminonicotinonitrile precursors. We will delve into their anticancer, antimicrobial, and enzyme-inhibiting properties, elucidating the key structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

The Rise of a Privileged Scaffold: An Introduction

Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities.[1][2][3] Their structural resemblance to endogenous purines allows them to interact with a wide range of biological targets, making them a fertile ground for the development of novel therapeutic agents. The versatility of this scaffold lies in the numerous positions available for substitution, enabling fine-tuning of its physicochemical properties and biological activity.

The synthesis of these compounds often involves the cyclization of appropriately substituted aminopyrazoles with various carbon synthons, a process where aminonicotinonitriles serve as key precursors or intermediates. The reactivity of the amino and cyano groups in aminonicotinonitriles provides a versatile platform for constructing the fused pyridine ring, leading to a diverse library of pyrazolo[3,4-b]pyridine derivatives.

Synthetic Strategies: Building the Core

The construction of the pyrazolo[3,4-b]pyridine scaffold can be broadly approached in two ways: by forming the pyridine ring onto a pre-existing pyrazole or by constructing the pyrazole ring onto a pyridine core.[4] A prevalent and highly effective strategy involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents.[4][5] This approach is particularly relevant as 5-aminopyrazoles can be readily synthesized from precursors like aminonicotinonitriles.

A common synthetic route begins with the reaction of a hydrazine with a β-ketonitrile to form a 5-aminopyrazole. This intermediate is then reacted with a 1,3-dicarbonyl compound in an acid-catalyzed condensation-cyclization reaction to yield the desired pyrazolo[3,4-b]pyridine.

Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

This protocol outlines a general procedure for the synthesis of a 1,3,4,6-tetrasubstituted-1H-pyrazolo[3,4-b]pyridine.

-

Synthesis of the 5-Aminopyrazole Intermediate:

-

To a solution of the appropriate β-ketonitrile (1.0 eq) in ethanol, add the desired hydrazine (1.1 eq).

-

Add a catalytic amount of a suitable acid (e.g., acetic acid).

-

Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and collect the precipitated 5-aminopyrazole by filtration. Wash with cold ethanol and dry under vacuum.

-

-

Synthesis of the Pyrazolo[3,4-b]pyridine:

-

In a round-bottom flask, combine the synthesized 5-aminopyrazole (1.0 eq) and a 1,3-dicarbonyl compound (e.g., acetylacetone) (1.2 eq) in glacial acetic acid.

-

Reflux the mixture for 6-8 hours, again monitoring by TLC.

-

After completion, pour the reaction mixture into ice-water.

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and then a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure pyrazolo[3,4-b]pyridine.

-

Caption: General workflow for the synthesis of pyrazolo[3,4-b]pyridines.

A Spectrum of Biological Activities

The pyrazolo[3,4-b]pyridine scaffold has proven to be a versatile template for the design of a wide array of biologically active molecules.

Anticancer Activity

A significant body of research has focused on the development of pyrazolo[3,4-b]pyridine derivatives as potent anticancer agents.[6][7][8] These compounds have been shown to exert their cytotoxic effects through various mechanisms of action.

-

Kinase Inhibition: A primary mode of action for many anticancer pyrazolo[3,4-b]pyridines is the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival. These include:

-

Cyclin-Dependent Kinases (CDKs): Several pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of CDKs, such as CDK2, which play a central role in cell cycle regulation.[9][10][11] Inhibition of these kinases leads to cell cycle arrest and apoptosis.

-

PIM Kinases: PIM-1 kinase is another important target in cancer therapy, and pyrazolo[3,4-b]pyridine-based compounds have shown promising inhibitory activity against it, particularly in breast cancer models.[9][12]

-

Tropomyosin Receptor Kinases (TRKs): These kinases are involved in cell survival and proliferation, and their inhibition by pyrazolo[3,4-b]pyridine derivatives has emerged as a potential therapeutic strategy.[13]

-

-

Topoisomerase II Inhibition: Some pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit topoisomerase II, an enzyme essential for DNA replication and repair.[6][14] By targeting this enzyme, these compounds induce DNA damage and trigger apoptosis in cancer cells.

-

Other Mechanisms: Beyond kinase and topoisomerase inhibition, pyrazolo[3,4-b]pyridines have been reported to exhibit anticancer activity through mechanisms such as tubulin polymerization inhibition and modulation of various signaling pathways.[6][14]

Caption: Anticancer mechanisms of pyrazolo[3,4-b]pyridines.

Table 1: Anticancer Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives

| Compound | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 8b | A-549 (lung), HEPG2 (liver), HCT-116 (colon) | 2.9, 2.6, 2.3 | CDK Inhibition | [7] |

| 8c | NCI-60 panel | 1.33 | Topoisomerase IIα Inhibition | [6] |

| 7b | Hep G2 (liver), MCF7 (breast) | 0.0158, 0.0001 | Not specified | [15] |

| 17 & 19 | MCF-7 (breast) | 5.98, 5.61 | PIM-1 Kinase Inhibition |

Antimicrobial Activity

The emergence of drug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazolo[3,4-b]pyridine derivatives have demonstrated promising activity against a range of bacteria and fungi.[15][16][17][18] The mechanism of their antimicrobial action is not always fully elucidated but is thought to involve the disruption of essential cellular processes in the microorganisms.

A number of studies have reported the synthesis of pyrazolo[3,4-b]pyridines and their evaluation against various bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[16] Some derivatives have also shown noteworthy antifungal activity against species like Fusarium oxysporum.[15]

Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening

-

Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism in sterile saline.

-

Plate Preparation: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile petri dishes and allow it to solidify.

-

Inoculation: Evenly spread the prepared microbial inoculum over the surface of the agar plates using a sterile cotton swab.

-

Well Creation: Aseptically create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well. A negative control (solvent) and a positive control (standard antibiotic) should be included.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

Table 2: Antimicrobial Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

| Series of derivatives | Various bacteria and fungi | 0.12–62.5 | [15] |

| 7b | Fusarium oxysporum | 0.98 | [15] |

| Series 6a-h | B. subtilis, S. aureus, E. coli, P. aeruginosa | Moderate activity | [16] |

Other Biological Activities

Beyond their anticancer and antimicrobial properties, pyrazolo[3,4-b]pyridines have been investigated for a range of other therapeutic applications:

-

Anti-inflammatory Activity: Certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their potential as anti-inflammatory agents.[19]

-

AMPK Activation: Some pyrazolo[3,4-b]pyridines have been identified as activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism, indicating potential applications in metabolic disorders.[20]

-

Antimalarial Activity: The pyrazolo[3,4-b]pyridine scaffold has been explored for the development of new antimalarial drugs, with some compounds showing activity against the intraerythrocytic stage of Plasmodium falciparum.[21]

-

Neurodegenerative Diseases: The ability of some derivatives to bind to β-amyloid plaques suggests their potential as diagnostic or therapeutic agents for Alzheimer's disease.[22]

Structure-Activity Relationships (SAR): Decoding the Pharmacophore

Understanding the relationship between the chemical structure of pyrazolo[3,4-b]pyridine derivatives and their biological activity is crucial for the rational design of more potent and selective compounds. Several SAR studies have been conducted, revealing key structural features that influence their efficacy.

-

Substitution at N1: The nature of the substituent at the N1 position of the pyrazole ring can significantly impact activity. In many cases, an aryl group at this position is favorable for anticancer activity.

-

Substitution at C3: The C3 position is another critical point for modification. The introduction of different aryl or heterocyclic rings at this position has been shown to modulate the biological activity.

-

Substitution at C4 and C6: The substituents on the pyridine ring, particularly at the C4 and C6 positions, play a vital role in determining the potency and selectivity of the compounds. For instance, the presence of phenyl groups at these positions has been found to be essential for MNK1/2 inhibitory activity.[23]

-

Planarity: A planar structure is often a key feature for compounds that act as DNA intercalators or inhibitors of enzymes like topoisomerase II.[14]

Caption: Key structural features influencing biological activity.

Future Perspectives and Conclusion

The pyrazolo[3,4-b]pyridine scaffold continues to be a highly attractive framework in medicinal chemistry. The wealth of data on its synthesis and biological activities provides a solid foundation for the future design and development of novel therapeutic agents. Future research will likely focus on:

-

Lead Optimization: Further optimization of existing lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

-

Novel Target Identification: Exploring the potential of pyrazolo[3,4-b]pyridine derivatives to modulate novel biological targets.

-

Combinatorial Chemistry and High-Throughput Screening: Utilizing these techniques to rapidly generate and screen large libraries of derivatives to identify new hits.

-

"Green" Synthetic Methodologies: Developing more environmentally friendly and efficient synthetic routes to these valuable compounds.

References